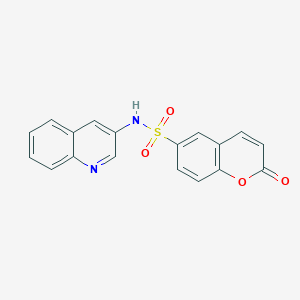
2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a chromene structure, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-quinolinecarboxaldehyde with 4-hydroxycoumarin in the presence of a base, followed by sulfonamide formation using sulfonyl chloride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and chromene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and chromene compounds.
科学的研究の応用
2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting topoisomerase enzymes, while the sulfonamide group can interact with various enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as quinoline N-oxides and dihydroquinolines.
Chromene derivatives: Including 4-hydroxycoumarin and its analogs.
Sulfonamides: Such as sulfanilamide and its derivatives.
Uniqueness
2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide is unique due to its combined structural features of quinoline, chromene, and sulfonamide. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H12N2O4S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-oxo-N-quinolin-3-ylchromene-6-sulfonamide |
InChI |
InChI=1S/C18H12N2O4S/c21-18-8-5-13-10-15(6-7-17(13)24-18)25(22,23)20-14-9-12-3-1-2-4-16(12)19-11-14/h1-11,20H |
InChIキー |
XDTJHGGUOPGNQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B15107864.png)
![N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide](/img/structure/B15107869.png)
![N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15107872.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15107879.png)
![ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B15107902.png)
![(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15107913.png)
![3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B15107918.png)
![Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107920.png)
![6-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid](/img/structure/B15107924.png)
![2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15107927.png)
![1-{7-[4-(Dimethylamino)phenyl]-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15107930.png)
![4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15107934.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B15107935.png)
![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)
